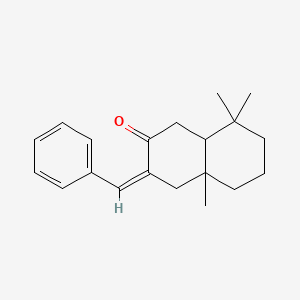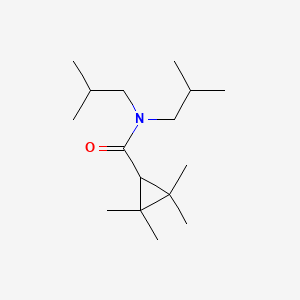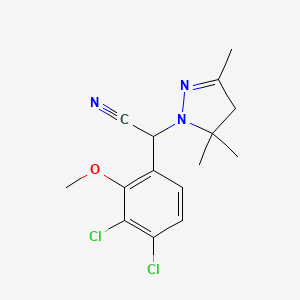
3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features a benzylidene group and multiple methyl groups, which may influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone typically involves the following steps:
Formation of the Naphthalenone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzylidene Group: This step may involve a condensation reaction between the naphthalenone core and a benzaldehyde derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the naphthalenone ring, potentially converting it to an alcohol.
Substitution: The aromatic ring in the benzylidene group can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Benzylidene oxide derivatives.
Reduction: Alcohol derivatives of the naphthalenone ring.
Substitution: Various substituted benzylidene derivatives.
Applications De Recherche Scientifique
3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone may have applications in various fields:
Chemistry: As an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the production of specialty chemicals or as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical studies and molecular modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalenone Derivatives: Compounds with similar naphthalene ring systems but different substituents.
Benzylidene Compounds: Compounds featuring the benzylidene group attached to various core structures.
Uniqueness
The uniqueness of 3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H26O |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(3Z)-3-benzylidene-4a,8,8-trimethyl-1,4,5,6,7,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C20H26O/c1-19(2)10-7-11-20(3)14-16(17(21)13-18(19)20)12-15-8-5-4-6-9-15/h4-6,8-9,12,18H,7,10-11,13-14H2,1-3H3/b16-12- |
Clé InChI |
LIUVFOKCJJCHTI-VBKFSLOCSA-N |
SMILES isomérique |
CC1(CCCC2(C1CC(=O)/C(=C\C3=CC=CC=C3)/C2)C)C |
SMILES canonique |
CC1(CCCC2(C1CC(=O)C(=CC3=CC=CC=C3)C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283251.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15283254.png)
![N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine](/img/structure/B15283257.png)
![4-[2-[(4-Methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B15283261.png)

![6-(1-Adamantyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283268.png)
![N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15283282.png)
![12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate](/img/structure/B15283286.png)
![2-[1,1'-biphenyl]-4-yl-N-isopentylacetamide](/img/structure/B15283294.png)
![7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283307.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B15283310.png)
![{2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B15283346.png)
